![molecular formula C11H16FN5 B11738921 1-(2-fluoroethyl)-4-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11738921.png)
1-(2-fluoroethyl)-4-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine
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Overview
Description
1-(2-fluoroethyl)-4-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoroethyl)-4-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the fluoroethyl group: This step involves the nucleophilic substitution of a suitable leaving group (such as a halide) with a fluoroethyl group.
N-alkylation: The final step involves the alkylation of the pyrazole nitrogen with a suitable alkylating agent, such as a benzyl halide, to introduce the 1-methyl-1H-pyrazol-5-ylmethyl group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and minimize costs. Catalysts and continuous flow reactors might be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluoroethyl)-4-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Corresponding amines or alcohols.
Substitution: Azido derivatives or other substituted products.
Scientific Research Applications
1-(2-fluoroethyl)-4-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study enzyme interactions and receptor binding due to its unique structure.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-4-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit or activate certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The fluoroethyl group can enhance binding affinity due to its electron-withdrawing properties, which can stabilize interactions with target proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 4-(1H-Pyrazol-1-yl)benzaldehyde
- 3-(1-Methyl-1H-pyrazol-5-yl)propanoic acid
Uniqueness
1-(2-fluoroethyl)-4-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine is unique due to the presence of the fluoroethyl group, which imparts distinct electronic properties. This makes it more reactive in certain chemical reactions and can enhance its binding affinity in biological systems compared to similar compounds without the fluoroethyl group.
Biological Activity
The compound 1-(2-fluoroethyl)-4-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine is a member of the pyrazole family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C12H15FN3, with a molecular weight of approximately 232.27 g/mol. Its structure features a pyrazole core substituted with a fluoroethyl group and methyl groups, contributing to its unique chemical reactivity and biological properties.
Structural Characteristics
Feature | Description |
---|---|
Core | Pyrazole |
Substituents | Fluoroethyl and methyl groups |
Molecular Weight | 232.27 g/mol |
CAS Number | 1856088-63-5 |
Biological Activity
Research indicates that compounds within the pyrazole class exhibit a wide range of biological activities, including:
- Anticancer : Various studies have shown that pyrazole derivatives can inhibit tumor cell proliferation. For instance, derivatives have been tested against cancer cell lines such as HeLa and HepG2, demonstrating significant antiproliferative effects .
- Anti-inflammatory : Pyrazole compounds are known for their anti-inflammatory properties, potentially interacting with various inflammatory pathways .
- Antiviral and Antibacterial : Some studies suggest that certain pyrazole derivatives may possess antiviral and antibacterial activities, although specific data on this compound remains limited .
The mechanism of action for this compound involves interaction with various biological targets, including enzymes and receptors. Pyrazole-containing compounds have been shown to act as inhibitors for several kinases, such as p38 MAPK, which plays a crucial role in inflammatory responses .
Antiproliferative Activity
In a study assessing the antiproliferative effects of various pyrazole derivatives, it was found that certain modifications at the N1 position significantly affected activity against cancer cell lines. For example:
- Compound A : Displayed 54.25% inhibition on HepG2 cells.
- Compound B : Showed 38.44% inhibition on HeLa cells with minimal toxicity to normal fibroblasts .
Structure-Activity Relationship (SAR)
The introduction of different alkyl and aryl moieties at specific positions on the pyrazole ring has been shown to influence biological activity significantly. The SAR studies highlight the importance of structural modifications in enhancing or diminishing the pharmacological effects of these compounds .
Synthesis
The synthesis of this compound typically involves multi-step reactions, including:
- Formation of the Pyrazole Core : Utilizing hydrazine derivatives.
- Introduction of Substituents : Employing fluoroalkylation techniques.
- Purification : Using chromatography methods to isolate the desired product.
The specific conditions for each step can vary based on desired yield and purity .
Properties
Molecular Formula |
C11H16FN5 |
---|---|
Molecular Weight |
237.28 g/mol |
IUPAC Name |
2-(2-fluoroethyl)-4-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C11H16FN5/c1-9-7-15-17(6-4-12)11(9)13-8-10-3-5-14-16(10)2/h3,5,7,13H,4,6,8H2,1-2H3 |
InChI Key |
HPXLOIXGEKWZNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)CCF)NCC2=CC=NN2C |
Origin of Product |
United States |
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